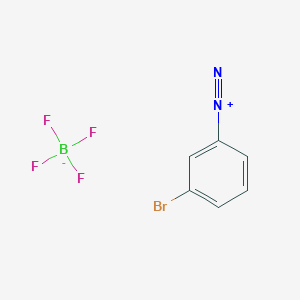

3-Bromobenzenediazonium tetrafluoroborate

概要

説明

3-Bromobenzenediazonium tetrafluoroborate is a chemical compound with the CAS Number: 500-25-4 . It has a molecular weight of 270.82 and its IUPAC name is this compound . It is a light-red to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 . This code provides a specific description of the structure of the molecule.Physical and Chemical Properties Analysis

This compound is a light-red to brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the sources retrieved.科学的研究の応用

Surface Modification and Thin Film Formation : A study by Cui et al. (2013) explored the surface modifications of a Au(111) electrode with 4-bromobenzenediazonium tetrafluoroborate (BBD) in different solvents. They found that in acetonitrile, disordered thin organic films were formed, suggesting its potential in creating organic thin films for various applications (Cui et al., 2013).

Photocatalytic Oxidation : Tsai and Chang (2017) utilized 4-bromobenzenediazonium tetrafluoroborate in a photocatalytic process for the oxidation of bromide to bromine. This research highlights its role in photocatalytic reactions, which could be significant in environmental and synthetic chemistry applications (Tsai & Chang, 2017).

Thermolysis in Solid State : Koval’chuk et al. (2006) studied the thermolysis of benzenediazonium tetrafluoroborate, providing insights into its decomposition and the kinetics of this process. This research is crucial for understanding its stability and reactivity in solid-state conditions (Koval’chuk et al., 2006).

Functionalization of Carbon Nanotubes : Gordeev et al. (2022) investigated the diazonium reactions with carbon nanotubes, demonstrating that these reactions can form optical sp3 defects useful in optical and electrical circuits. This suggests its potential application in nanotechnology and electronics (Gordeev et al., 2022).

Chemical Functionalization in Ionic Liquids : Actis et al. (2008) reported the chemical functionalization of glassy carbon electrodes with diazonium salts, including 4-bromobenzenediazonium tetrafluoroborate, in ionic liquids. This process was carried out at room temperature without any external electrical bias, indicating its utility in electrode modification and sensor development (Actis et al., 2008).

Safety and Hazards

作用機序

Target of Action

3-Bromobenzenediazonium tetrafluoroborate is a versatile reagent used in organic synthesis .

Mode of Action

The mode of action of this compound is primarily through its diazonium group. The diazonium group can participate in various reactions, including coupling reactions with phenols, amines, and other nucleophiles, leading to the formation of azo compounds .

Result of Action

As a synthetic reagent, its primary role is in the formation of azo compounds through coupling reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , and its reactivity can be affected by the presence of water. Additionally, the compound should be stored in a well-ventilated place .

Disclaimer: This information is based on the current knowledge and understanding of the compound. It is recommended to refer to the safety data sheet and consult with a chemical expert for handling and usage instructions .

生化学分析

Biochemical Properties

The biochemical properties of 3-Bromobenzenediazonium Tetrafluoroborate are not well-studied. It is known that diazonium compounds, such as this compound, can interact with a variety of biomolecules. The diazo group (N2) can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . These transformations are associated with many named reactions including the Schiemann reaction, Sandmeyer reaction, and Gomberg-Bachmann reaction .

Molecular Mechanism

It is known that the diazo group can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . This suggests that this compound could potentially interact with a variety of biomolecules, leading to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

It is known that it is harmful if swallowed, in contact with skin, and if inhaled . It also causes severe skin burns and eye damage .

特性

IUPAC Name |

3-bromobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBPQIDZBMSYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC(=C1)Br)[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

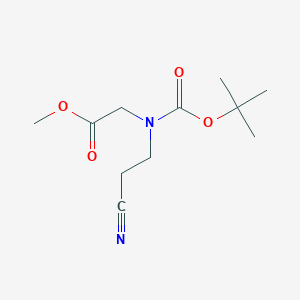

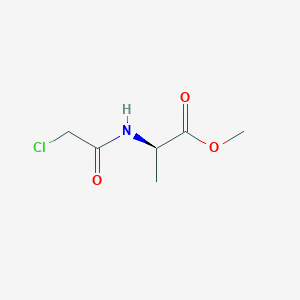

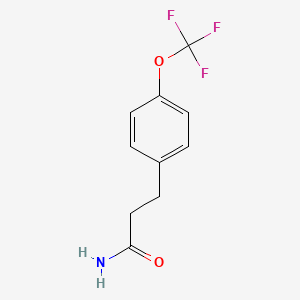

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)

![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)